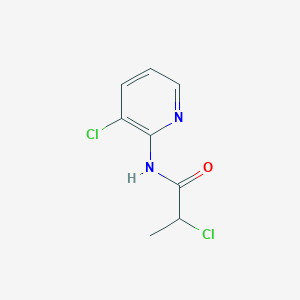
2-Chloro-N-(3-chloropyridin-2-yl)propanamide
Overview
Description
2-Chloro-N-(3-chloropyridin-2-yl)propanamide is a chemical compound with the molecular formula C8H8Cl2N2O and a molecular weight of 219.07 g/mol . This compound is characterized by the presence of a chlorinated pyridine ring and a propanamide group, making it a valuable intermediate in various chemical syntheses and applications.
Biochemical Analysis
Biochemical Properties
2-Chloro-N-(3-chloropyridin-2-yl)propanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with proteases, where it acts as an inhibitor. This inhibition is crucial in regulating protease activity, which is essential for maintaining cellular homeostasis. Additionally, this compound can bind to specific receptors on cell membranes, influencing signal transduction pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. By modulating these pathways, this compound can induce cell cycle arrest and promote programmed cell death in certain cell types. Furthermore, this compound affects gene expression by altering the transcriptional activity of specific genes involved in cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. This binding is often facilitated by hydrogen bonding and hydrophobic interactions. Additionally, this compound can act as an allosteric modulator, altering the conformation of target proteins and affecting their function. These interactions lead to changes in gene expression, ultimately influencing cellular behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions, but it may degrade when exposed to extreme temperatures or light. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in metabolic activity and cell viability .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and can be used to study its therapeutic potential. At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for experimental and therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 oxidases. These enzymes facilitate the oxidation of this compound, leading to the formation of various metabolites. The compound can also influence metabolic flux by altering the activity of key enzymes involved in glycolysis and the citric acid cycle .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be actively transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters. Additionally, the compound can bind to plasma proteins, facilitating its distribution throughout the body. The localization and accumulation of this compound in specific tissues are influenced by these transport mechanisms .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through post-translational modifications and targeting signals. These modifications ensure that this compound exerts its effects in the appropriate cellular context, influencing processes such as DNA replication and mitochondrial respiration .
Preparation Methods
The synthesis of 2-Chloro-N-(3-chloropyridin-2-yl)propanamide typically involves the reaction of 3-chloropyridine-2-amine with 2-chloropropanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process . The reaction can be represented as follows:
3-chloropyridine-2-amine+2-chloropropanoyl chloride→this compound+HCl
Industrial production methods may involve bulk manufacturing processes where the reaction is scaled up, and the product is purified through recrystallization or chromatography techniques to achieve the desired purity .
Chemical Reactions Analysis
2-Chloro-N-(3-chloropyridin-2-yl)propanamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as am
Properties
IUPAC Name |
2-chloro-N-(3-chloropyridin-2-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O/c1-5(9)8(13)12-7-6(10)3-2-4-11-7/h2-5H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZTWUUMRFOKHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Piperidin-4-yl-1-(3,4,5,6-tetrahydro-2H-[2,3']bipyridinyl-1-yl)-ethanone hydrochloride](/img/structure/B1402681.png)
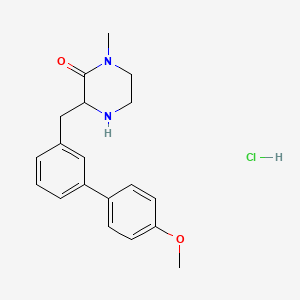
![(E)-3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde oxime](/img/structure/B1402686.png)
![4-Bromo-2-(tert-butyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)oxazolo[4,5-C]pyridine](/img/structure/B1402687.png)
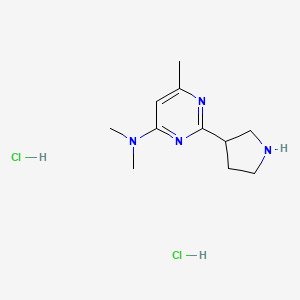

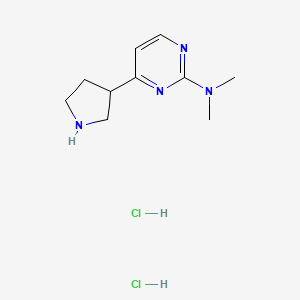
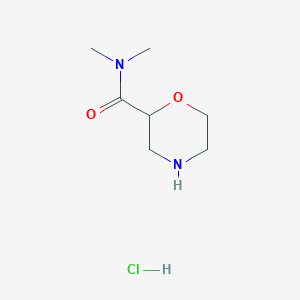
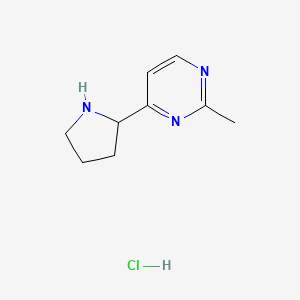
![2'-Chloro-1-methyl-1,2,3,4,5,6-hexahydro-[4,4']bipyridinyl formic acid salt](/img/structure/B1402693.png)
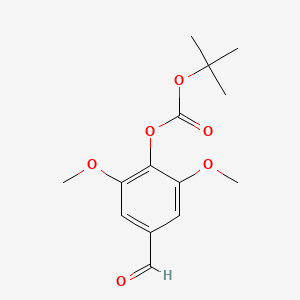
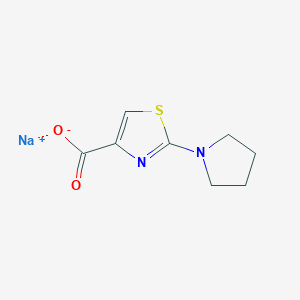
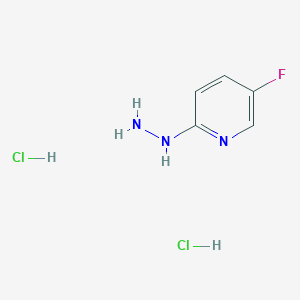
![4-[4-(2-Methoxy-ethyl)-4H-[1,2,4]triazol-3-yl]-piperidine dihydrochloride](/img/structure/B1402699.png)
